molecular formula C14H12N2 B2469226 N-phenyl-1H-indol-4-amine CAS No. 1259448-20-8

N-phenyl-1H-indol-4-amine

Cat. No.: B2469226
CAS No.: 1259448-20-8
M. Wt: 208.264
InChI Key: DYTHHWMNWFCZPV-UHFFFAOYSA-N
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Description

N-Phenyl-1H-indol-4-amine ( 1259448-20-8) is an organic compound with the molecular formula C 14 H 12 N 2 and a molecular weight of 208.26 g/mol . This chemical features an indole structure—a privileged scaffold in medicinal chemistry—substituted with a phenylamino group at the 4-position. Its SMILES notation is C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN3 . The 1H-indole structure is a fundamental building block for the development of biologically active molecules. For instance, 1H-indole-based compounds are actively researched as multifunctional ligands for complex diseases, demonstrating potential as antagonists for specific receptors and inhibitors for enzymes like cholinesterase . As a chemical building block, this compound provides researchers with a versatile intermediate for synthesizing novel compounds for pharmaceutical and biological screening. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. Safety and Handling: Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Notice: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-1H-indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTHHWMNWFCZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for N Phenyl 1h Indol 4 Amine and Its Analogues

Established Methodologies for Indole (B1671886) and Arylamine Scaffold Construction

The construction of the N-phenyl-1H-indol-4-amine framework can be approached by dissecting the molecule into its fundamental components: the indole nucleus and the N-phenylamine linkage. Established synthetic routes typically focus on either forming the indole ring with the amino or a precursor group already in place, or by attaching the phenylamine moiety to a pre-formed indole core.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the creation of indole derivatives from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com This reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgalfa-chemistry.com

The general mechanism involves the initial formation of a phenylhydrazone from the reaction of a phenylhydrazine (B124118) with a carbonyl compound. alfa-chemistry.com This intermediate then isomerizes to an enamine tautomer. byjus.com A key orgchemres.orgorgchemres.org-sigmatropic rearrangement follows, leading to the formation of a diimine, which subsequently undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgalfa-chemistry.com

For the synthesis of a 4-aminoindole (B1269813) precursor, this method would require a specifically substituted phenylhydrazine, such as (2-amino-3-substituted)phenylhydrazine, which would then be reacted with a suitable aldehyde or ketone. The reaction's regioselectivity can be influenced by the acidity of the medium, steric effects, and the substitution pattern of the hydrazine. byjus.com A palladium-catalyzed modification developed by Buchwald allows for the synthesis to be effected by the cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.org This reaction has become a preferred method for the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups, replacing harsher traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the N-arylated product. wikipedia.orglibretexts.org

This methodology is directly applicable to the synthesis of this compound and can be envisioned through two primary disconnection strategies:

Coupling of a 4-halo-1H-indole with aniline (B41778).

Coupling of 4-amino-1H-indole with a phenyl halide (e.g., iodobenzene, bromobenzene).

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Early systems utilized monodentate phosphines, but the development of bidentate ligands like BINAP and DPPF, as well as sterically hindered ligands such as XantPhos, has significantly expanded the reaction's scope, allowing for the efficient coupling of a wider range of amines and aryl halides under milder conditions. wikipedia.orgchemrxiv.org The choice of base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is also critical for the reaction's success. libretexts.orgnih.gov

ParameterDescriptionExamples
Catalyst Palladium source, typically in a Pd(0) or Pd(II) oxidation state.Pd₂(dba)₃, Pd(OAc)₂
Ligand Phosphine-based ligands that stabilize the palladium center and facilitate the catalytic cycle.XantPhos, BINAP, DPPF, tBuXphos
Base Required for the deprotonation of the amine nucleophile.NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃
Aryl Halide An aryl electrophile, with reactivity order I > Br > Cl. Aryl triflates are also effective.4-Iodoindole, Bromobenzene
Amine The nitrogen nucleophile, which can be a primary or secondary amine.Aniline, 4-Aminoindole
Solvent Anhydrous, non-protic solvents are typically used.Toluene, Dioxane, THF

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. mdpi.com While it is predominantly used for the formation of carbon-carbon bonds, its application can be integral to the multi-step synthesis of precursors for this compound. mdpi.comnih.gov

For instance, a Suzuki coupling could be employed to introduce complex aryl or heteroaryl substituents onto either the indole or the phenyl ring prior to the final C-N bond formation. A sequential strategy could involve a Suzuki arylation to build a substituted indole, followed by a Buchwald-Hartwig amination to install the phenylamine group. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or potassium phosphate, to facilitate the transmetalation step. nih.govmdpi.com The versatility of the Suzuki reaction allows for the synthesis of a diverse library of analogues by varying the boronic acid coupling partner. researchgate.net

Vilsmeier and Related Cyclization Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. sid.ir The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.net While not a direct method for amination, this reaction is a key tool for the functionalization of the indole ring, which can then be elaborated to the desired amine.

For example, formylation of an indole derivative at a specific position can introduce a carbonyl group. This aldehyde can then be converted to an amino group through reductive amination or by conversion to an oxime followed by reduction. The reaction of 3H-indoles (indolenines) with the Vilsmeier reagent can lead to the formation of aminomethylene malonaldehydes, which are versatile intermediates for the synthesis of various heterocyclic systems. orgchemres.orgresearchgate.net A patent describes a preparation method for 4-aminoindole starting from 2-methyl-3-nitroaniline, which undergoes acetyl protection, cyclization with DMF dimethylacetal (a reaction related to Vilsmeier conditions), and subsequent nitro group reduction. google.com

ReactionBond FormedKey Reagents/CatalystsApplication to Target Synthesis
Fischer Indole Synthesis C-C and C-N (Indole ring)Arylhydrazine, Ketone/Aldehyde, Acid (Brønsted or Lewis)Synthesis of the 4-aminoindole core from a substituted phenylhydrazine.
Buchwald-Hartwig Amination C-NPd catalyst, Phosphine ligand, BaseDirect N-arylation of 4-aminoindole or amination of a 4-haloindole.
Suzuki-Miyaura Coupling C-CPd catalyst, Organoboron reagent, BaseSynthesis of complex precursors by functionalizing the indole or phenyl ring.
Vilsmeier-Haack Reaction C-C (Formylation)POCl₃, DMFFunctionalization of the indole ring to introduce a group convertible to an amine.

Novel Synthetic Routes and Catalytic Protocols

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental considerations. This has driven the development of novel synthetic routes, such as one-pot reactions and advanced catalytic systems, to streamline the synthesis of complex molecules like this compound.

One-Pot Synthesis Techniques

One such approach involves the cyclization of 1-phenyl-2-(phenylamino)-ethane-1-one analogues in the presence of trifluoroacetic acid and glacial acetic acid under reflux conditions to form 1-phenyl-1H-indoles. researchgate.netimpactfactor.org This method condenses the steps of intermediate formation and subsequent cyclization into a single operation. The starting materials for this reaction can be prepared by reacting phenacyl bromide with various anilines. impactfactor.org

Another advanced strategy involves telescoped reactions, where multiple distinct catalytic cycles are performed sequentially in a single pot. For example, a tricatalytic synthesis toward N-aryl indoles has been reported that involves an initial tantalum-catalyzed hydroaminoalkylation, followed by a nickel-catalyzed C-N coupling to form the indoline, and a final copper-catalyzed oxidation to the indole. nih.gov Such multi-catalyst systems represent a sophisticated approach to one-pot synthesis, enabling the construction of complex molecular architectures from simple precursors in a highly efficient manner.

Starting MaterialsReagents & ConditionsProduct TypeReference
1-phenyl-2-(phenylamino)-ethane-1-one analoguesTrifluoroacetic acid, glacial acetic acid, reflux1-phenyl-1H-indoles researchgate.netimpactfactor.org
o-chlorostyrene, N-methylaniline1. Ta(V) catalyst (hydroaminoalkylation) 2. Ni catalyst (C-N coupling) 3. Cu catalyst (oxidation)C3-methyl-N-aryl indoles nih.gov

C-H Functionalization in Indole and Phenylamine Systems

Direct C-H functionalization offers an atom-economical approach to modify the indole and phenylamine frameworks without the need for pre-functionalized starting materials. acs.org

Indole C-H Functionalization: The indole nucleus possesses multiple C-H bonds with varying reactivity. nih.gov The C2 and C3 positions on the pyrrole (B145914) ring are intrinsically more reactive towards electrophilic substitution. nih.gov However, modern catalysis enables regioselective functionalization at less reactive positions. The use of a directing group on the indole nitrogen (N-1) is a common strategy to achieve site-selectivity. acs.org For example, a pivaloyl group can direct rhodium-catalyzed olefination to the C7 position. researchgate.net Without a directing group, the innate reactivity of the indole often leads to functionalization at the C3 position. nih.gov Functionalization of the benzenoid ring (C4-C7) is more challenging due to the similar reactivity of these C-H bonds but can be achieved using specialized directing groups and catalytic systems. nih.govnih.gov

Phenylamine System C-H Functionalization: In aniline derivatives, C-H functionalization typically requires a directing group on the nitrogen to achieve ortho-functionalization. acs.org However, catalyst systems have been developed for the more challenging para-selective C-H functionalization of anilines, which proceeds without a directing group. acs.org

Regioselective Functionalization of the this compound Core

Once the core structure is assembled, its further modification allows for the creation of diverse analogues. The regioselectivity of these reactions is governed by the electronic properties and steric hindrance imposed by the existing N-phenyl and 4-amino substituents.

Substitution at the Indole Nitrogen (N-1)

This aspect primarily relates to the synthesis of analogues by varying the aryl group attached to the indole nitrogen. The metal-catalyzed N-arylation methods discussed previously are directly applicable for introducing a wide range of substituted phenyl rings. For instance, in the development of antitubercular agents, N-phenylindole derivatives were synthesized with substituents like methoxyl, methyl, fluorine, and t-butyl groups on the N-phenyl ring to investigate structure-activity relationships. nih.gov

Modifications of the Indole Ring System (Positions 2, 3, 4, 5, 6, 7)

The 4-amino group strongly influences the regioselectivity of subsequent functionalization steps. Research has shown that the 4-amino group can act as a directing element. In a notable example, the chiral phosphoric acid (CPA)-catalyzed Friedel-Crafts reaction between N-benzyl-1H-indol-4-amine (a close analogue) and β,γ-unsaturated α-ketiminoesters resulted in highly regioselective and enantioselective alkylation at the C7-position. nih.gov This demonstrates that the C4-amino substituent effectively channels the reactivity towards the sterically accessible C7 position, overriding the intrinsic nucleophilicity of the C3 position. nih.gov This strategy provides a powerful tool for creating complex, chiral C7-functionalized indol-4-amines.

Table 2: Regioselective C7-Alkylation of N-benzyl-1H-indol-4-amine

Substituent Effects on the Phenyl Ring of the Amine Moiety

The substituents on the N-1 phenyl ring play a crucial role in modulating the properties of the entire molecule. In a study focused on developing inhibitors against Mycobacterium tuberculosis, a series of N-phenylindole derivatives were synthesized with various electron-donating and electron-withdrawing groups on the N-phenyl ring. nih.gov The findings indicated that substituents at the para-position of the N-phenyl ring were optimal for antitubercular activity. nih.gov Introducing hydrophobic groups such as phenyl, piperidyl, isopropyl, and t-butyl at the para-position led to compounds with significant activity, suggesting that both electronic and steric factors are important for biological efficacy. nih.gov

Table 3: Effect of Para-Substituents on the N-Phenyl Ring on Antitubercular Activity

Advanced Spectroscopic Characterization of N Phenyl 1h Indol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-phenyl-1H-indol-4-amine, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the indole (B1671886) core and the N-phenyl substituent. The chemical shifts are influenced by the electronic effects of the constituent rings and the amino group. The aromatic region (typically δ 6.5-8.0 ppm) will be complex due to the presence of multiple spin systems.

The indole N-H proton (H-1) is expected to appear as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and the aromaticity of the pyrrole (B145914) ring. The protons of the indole's benzene (B151609) ring (H-5, H-6, H-7) will form a coupled system, with their shifts influenced by the electron-donating amino group at the C4 position. The H-5 proton, being ortho to the amino group, is expected to be shielded and appear at a relatively upfield position compared to an unsubstituted indole. The protons on the pyrrole ring, H-2 and H-3, are also distinct. In N-substituted indoles, the elongation of conjugation length can cause the chemical shifts of all protons to move to a lower field compared to their monomers.

The protons on the N-phenyl ring will typically show a set of signals corresponding to ortho, meta, and para positions, with chemical shifts and multiplicities dependent on the electronic interplay with the indole moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-1 (Indole N-H) > 8.0 Broad Singlet Exchangeable with D₂O
H-2 ~6.8 - 7.2 Doublet or Triplet Influenced by N-phenyl group
H-3 ~6.4 - 6.8 Doublet or Triplet Shielded by C4-NH₂ group
C4-NH 3.5 - 5.0 Broad Singlet Exchangeable with D₂O
H-5 ~6.5 - 6.8 Doublet Shielded by ortho-NH₂ group
H-6 ~6.9 - 7.2 Triplet
H-7 ~7.3 - 7.6 Doublet Deshielded by N-phenyl group
H-2', H-6' (ortho-Ph) ~7.1 - 7.4 Doublet or Multiplet
H-3', H-5' (meta-Ph) ~7.3 - 7.6 Triplet or Multiplet

Note: Predicted values are based on typical shifts for substituted indoles and N-phenylanilines and may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the eight carbons of the indole core and the six carbons of the N-phenyl ring. The chemical shifts are highly sensitive to the electronic environment. In various N-phenylindole derivatives, ¹³C NMR spectra have been obtained at 101 MHz.

The carbons of the indole ring are significantly affected by the substituents. The C4 carbon, directly attached to the amino group, will be strongly shielded (shifted upfield), while C3a and C5 will also experience shielding effects. Conversely, the C2 and C7a carbons, being adjacent to the N-phenyl group, will be deshielded. The carbons of the N-phenyl group will show characteristic shifts for the ipso, ortho, meta, and para positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 ~120 - 125 Influenced by N-phenyl group
C3 ~100 - 105
C3a ~125 - 130 Shielded by C4-NH₂
C4 ~140 - 145 Deshielded by direct N-attachment
C5 ~110 - 115 Shielded by NH₂ group
C6 ~120 - 125
C7 ~115 - 120
C7a ~135 - 140 Influenced by N-phenyl group
C-1' (ipso-Ph) ~140 - 145
C-2', C-6' (ortho-Ph) ~115 - 120
C-3', C-5' (meta-Ph) ~128 - 132

Note: Predicted values are based on data for related indole and aniline (B41778) structures and serve as an estimation.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other (typically separated by two or three bonds). Key expected correlations would include:

H-5 with H-6, and H-6 with H-7, confirming the connectivity of the benzene portion of the indole ring.

H-2 with H-3 on the pyrrole ring.

Correlations between the ortho, meta, and para protons on the N-phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). It is a powerful tool for definitively assigning carbon signals for all protonated carbons by linking the known ¹H NMR assignments to the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations for this compound would be:

The indole N-H proton (H-1) to carbons C2, C3, C7a, and C3a.

The H-2 proton to C3, C3a, and C7a.

The H-7 proton to C5 and C7a.

The protons of the N-phenyl ring to the C-1' (ipso) carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are physically close to each other, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. For this compound, ROESY could reveal the spatial proximity between the ortho-protons of the N-phenyl ring and the H-2 and H-7 protons of the indole core, providing insight into the preferred rotational conformation of the phenyl group.

1,1-ADEQUATE: This is a less common but powerful experiment that shows correlations between adjacent ¹³C atoms. It requires a higher concentration of the sample but provides a direct carbon-carbon connectivity map.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would show characteristic absorption bands for its key functional groups. The typical FT-IR spectrum of indole shows a characteristic N-H stretching vibration band around 3406 cm⁻¹. Aromatic C-H stretching vibrations appear between 3022 and 3049 cm⁻¹, while strong aromatic C=C stretching bands are observed around 1508 and 1577 cm⁻¹. For polyindole, an N-H bending peak appears at 1571 cm⁻¹, indicating polymerization at the 2 and 3 positions rather than the nitrogen site.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Indole N-H ~3400 - 3450 Medium, Sharp
N-H Stretch Amine N-H ~3300 - 3400 Medium (doublet for -NH₂)
C-H Stretch Aromatic C-H ~3000 - 3100 Medium to Weak
C=C Stretch Aromatic Ring ~1580 - 1620, ~1450 - 1520 Strong to Medium
N-H Bend Amine N-H ~1590 - 1650 Medium

Note: The presence of two distinct N-H groups (indole and amine) would likely result in multiple peaks in the 3300-3450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. Aromatic compounds typically show an intense molecular ion peak.

For this compound (C₁₄H₁₂N₂), the calculated molecular weight is approximately 208.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺•) at m/z = 208. The stability of the aromatic system ensures that the molecular ion is relatively abundant.

The fragmentation of indole derivatives is well-documented. Common fragmentation pathways for simple indoles involve the cleavage of the pyrrole ring. For N-phenyl substituted compounds, fragmentation can involve the loss of the phenyl group or rearrangements. The fragmentation of N-phenyl benzenesulfonamide, for example, can proceed via the loss of a phenyl radical.

Key expected fragments for this compound would include:

[M]⁺• at m/z = 208: The molecular ion, which is likely to be the base peak or a very intense peak.

[M - H]⁺ at m/z = 207: Loss of a hydrogen atom.

[M - C₆H₅]⁺ at m/z = 131: Loss of the phenyl radical from the nitrogen atom.

[C₆H₅NH]⁺• at m/z = 93: Formation of the aniline radical cation.

Fragments resulting from the cleavage of the indole ring, such as the loss of HCN (m/z = 27).

The exact fragmentation pattern provides a structural fingerprint that confirms the identity and connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound derivatives by providing highly accurate mass measurements of molecular ions. This accuracy allows for the determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. Typically, HRMS analysis of these derivatives is performed using electrospray ionization (ESI) in positive ion mode, yielding protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). rsc.org

Research on various substituted N-phenylindole derivatives demonstrates the power of HRMS in confirming their synthesis. nih.gov The experimentally measured mass-to-charge (m/z) ratios are compared against the theoretically calculated values for the expected chemical formula, with deviations typically being in the low parts-per-million (ppm) range, which confirms the compound's identity. mdpi.com For instance, in the synthesis of N-phenylindole sulfonamides, HRMS data was pivotal in verifying the structures of the final products. rsc.org

Table 1: Representative HRMS Data for N-phenylindole Derivatives

Compound Formula Ion Type Calculated m/z Found m/z Reference
N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide C₂₁H₁₇NNaO₂S [M+Na]⁺ 370.0872 370.0871 rsc.org
3,5-Diphenyl-5-(2-phenyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one C₃₁H₂₄N₂NaO [M+Na]⁺ 463.1781 463.1761 mdpi.com
3-(4-Chlorophenyl)-5-phenyl-5-(2-phenyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one C₃₀H₂₁ClN₂NaO [M+Na]⁺ 483.1235 483.1236 mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound derivatives, particularly in complex mixtures such as crude reaction products or biological samples. nih.gov The liquid chromatography component separates the individual compounds based on their physicochemical properties, such as polarity, before they are introduced into the mass spectrometer for detection and identification. lcms.cz

This technique has been effectively used for the rapid identification of minor indole alkaloid analogs in crude extracts from microorganisms. nih.gov The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of specificity. nih.gov For the analysis of polar, basic compounds like aromatic amines, LC-MS is often preferred over other methods. d-nb.info The choice of mobile phases, typically combinations of water, methanol, or acetonitrile (B52724) with additives like formic acid, is crucial for achieving good chromatographic separation. lcms.cz LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and is used for the characterization of specific compounds in complex mixtures. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and semi-polar compounds like this compound and its derivatives. d-nb.info It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it straightforward to determine the molecular weight of the analyte. nih.gov The ESI process is highly dependent on compound properties such as basicity and polarity, as well as solvent conditions. d-nb.info

Studies on various indole derivatives using ESI-MS have established general fragmentation patterns. nih.gov In tandem MS (MS/MS) experiments, collision-induced dissociation (CID) is used to fragment the precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pathways provide valuable structural information. For the parent 4-aminoindole (B1269813), the ESI-MS/MS spectrum of its [M+H]⁺ ion (precursor m/z 133) shows major fragment ions at m/z 116, 106, 89, and 77, which correspond to characteristic losses and rearrangements of the indole core. massbank.eu The analysis of prenylated indole derivatives revealed that a common fragmentation pathway involves the loss of an isopentene group. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While some this compound derivatives may be amenable to direct GC-MS analysis, primary and secondary amines can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity. researchgate.net To overcome this, derivatization is often employed to increase volatility and improve peak shape. nih.gov

For instance, aromatic amines can be converted into less polar derivatives, such as imines, before analysis. A method for determining p-phenylenediamine (B122844) involved its conversion to an imine derivative by treatment with benzaldehyde, which was then analyzed by GC-MS. nih.gov This derivatization enhances the instrumental response and allows for sensitive and accurate quantification. nih.gov The mass spectrometer detects the derivatized compound, and the resulting mass spectrum, with its characteristic fragmentation pattern, confirms the identity of the original amine. nih.gov GC-MS has been successfully applied to the trace analysis of aromatic amines in various matrices after appropriate derivatization. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Vis and fluorescence spectroscopy, provide insights into the electronic structure and photophysical properties of this compound derivatives. These properties are dictated by the π-conjugated system of the indole and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound derivatives, the absorption spectra are characterized by bands arising from π→π* transitions within the aromatic indole and phenyl moieties. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are sensitive to the substitution pattern on the aromatic rings.

In related amino-m-terphenyl derivatives, which also feature amino and phenyl groups, long-wavelength absorption bands are observed in the 340-400 nm range. researchgate.net Similarly, studies on protected 5,6-dihydroxyindole (B162784) derivatives show a λmax around 320-325 nm. umaine.edu The indole chromophore itself is the primary contributor to the UV absorption of its derivatives. researchgate.net The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, depending on the electronic nature of the substituent.

Table 2: UV-Vis Absorption Maxima for Related Indole and Aromatic Amine Derivatives

Compound Class/Derivative Solvent λmax (nm) Reference
Phenyl-substituted amino-m-terphenyls Acetonitrile 340-400 researchgate.net
Styryl-substituted amino-m-terphenyls Acetonitrile up to 450 researchgate.net
4'-bromo DMIC (protected dihydroxyindole) Not specified 320 umaine.edu
4'-bromo DHICA (deprotected dihydroxyindole) Not specified 325 umaine.edu

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Many indole derivatives are known to be fluorescent. The emission properties, including the emission wavelength and fluorescence quantum yield, are highly dependent on the molecular structure and the local environment.

The introduction of N-phenyl substituents to aminostilbenes, a structurally related class of compounds, leads to a significant enhancement of fluorescence and a red shift in the emission spectrum. ntu.edu.tw This is attributed to a more planar geometry around the nitrogen atom and increased charge-transfer character in the excited state. ntu.edu.tw This "amino conjugation effect" appears to be a general principle for such systems. ntu.edu.tw For indole derivatives, the fluorescence spectra are typically dominated by the indole chromophore, resulting in blue-light emission for many derivatives. researchgate.net A polyindole containing a pyridine (B92270) ring, for example, showed blue-light emission at 402 nm due to intramolecular charge transfer. researchgate.net

Table 3: Fluorescence Emission Data for Related Aromatic Amine and Indole Derivatives

Compound Class/Derivative Emission Maximum (nm) Key Finding Reference
N-phenyl substituted aminostilbenes Red-shifted vs. unsubstituted Fluorescence quantum yield is dramatically increased. ntu.edu.tw
Indole-based monomer M1 ~460 Exhibits blue fluorescence. researchgate.net

Solid State Structural Analysis and Crystallography

Single-Crystal X-ray Diffraction Studies of N-phenyl-1H-indol-4-amine Structures

There are currently no published single-crystal X-ray diffraction studies specifically for this compound. This lack of data prevents a definitive determination of its three-dimensional molecular structure in the solid state. While studies on related indole (B1671886) derivatives exist, extrapolation of their crystallographic features to this compound would be speculative and scientifically unsound.

Analysis of Intermolecular and Intramolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, π-π Stacking)

Without experimental crystallographic data, any discussion of the specific intermolecular and intramolecular interactions that govern the crystal packing of this compound remains theoretical. It can be hypothesized that the molecule possesses the potential for various interactions, such as:

Hydrogen Bonding: The amine (N-H) and indole (N-H) groups are potential hydrogen bond donors, while the nitrogen atoms can act as acceptors.

However, the actual manifestation and geometry of these interactions are unknown without experimental determination.

Polymorphism and Crystal Engineering Considerations

The existence of polymorphs—different crystalline forms of the same compound—is a critical consideration in materials science and pharmaceutical development. Polymorphs can exhibit different physical properties, including solubility, stability, and melting point. Given the potential for varied intermolecular interactions, it is plausible that this compound could exhibit polymorphism.

Crystal engineering studies aim to control the solid-state assembly of molecules to achieve desired structural motifs and properties. For this compound, such studies would be invaluable for understanding its packing behavior and potentially directing the formation of specific polymorphs. However, no such studies have been reported in the scientific literature.

Computational and Theoretical Chemistry of N Phenyl 1h Indol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic behavior and energy of N-phenyl-1H-indol-4-amine. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying complex systems. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. Common functional and basis set combinations, such as B3LYP/6-31G(d,p), are often used for reliable geometry and energy calculations of indole (B1671886) derivatives.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO would likely be distributed across the phenyl and indole aromatic systems. The analysis provides insights into regions of the molecule susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: The following values are representative examples for illustrative purposes, as specific computational studies for this molecule were not found in the searched literature.

ParameterEnergy (eV)Description
EHOMO-5.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.30Indicates the chemical reactivity and kinetic stability

DFT calculations are used to determine the total electronic energy of this compound. By optimizing the geometry, the most stable conformation (the structure with the minimum energy) can be identified. Thermodynamic parameters, such as the heat of formation, can be calculated using isodesmic reactions, providing a measure of the molecule's stability relative to reference compounds. For instance, the heat of formation for the related compound 1H-indol-4-ylamine has been calculated to be approximately 33.4 kcal/mol using the B3LYP/6-31G(d,p) level of theory. These stability assessments are fundamental for understanding the molecule's potential persistence and behavior in various chemical environments.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is instrumental for predicting and interpreting UV-visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would reveal the energies of the lowest singlet excited states (S1, S2, etc.) and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. The analysis of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*) provides a detailed understanding of the nature of the electronic excitations. Such studies are crucial for applications in photochemistry and materials science.

Table 2: Representative TD-DFT Calculated Excitation Energies for this compound Note: The following values are representative examples for illustrative purposes.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.853220.25HOMO → LUMO (π → π)
S0 → S24.202950.18HOMO-1 → LUMO (π → π)

Density Functional Theory (DFT) Investigations of Electronic Structure[21],[22],[25],[9],[18],[15],

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical motions of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule over time, providing a detailed view of its conformational landscape, flexibility, and interactions with its environment (e.g., a solvent).

For this compound, MD simulations could be used to explore the rotational freedom around the C-N bond connecting the phenyl and indole moieties. This would help identify the most stable rotational isomers (conformers) and the energy barriers between them. The simulations provide insights into the molecule's flexibility and how its shape might change in different conditions, which is crucial for understanding its potential biological activity or material properties.

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. This method provides insights into the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

While specific docking studies on this compound are not extensively detailed in the provided literature, analysis of analogous indole-containing compounds reveals common interaction patterns and targeted protein classes. For instance, molecular docking studies on various indole derivatives have been performed to elucidate their binding mechanisms to a range of biological targets. nih.govtandfonline.comresearchgate.net

In a study involving 4-aminophenyl substituted indole derivatives, molecular docking was used to investigate the binding of compounds such as 4-(1H-indol-2-yl)aniline and 2-(4-aminophenyl)-1H-indole-3-carbaldehyde to the binding site of the 3JUS protein. researchgate.net The results indicated successful docking with hydrogen bonding interactions being significant for binding. researchgate.net Similarly, in the design of anti-Alzheimer's agents, docking studies of novel indole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) active sites were conducted. tandfonline.com These studies showed that hydrophobic interactions with residues like Trp82 and Tyr332, as well as hydrogen bonding, were crucial for the binding process. tandfonline.com For example, the highly active compound 5b in that study formed three arene-arene interactions and had a binding energy score of -19.5216 Kcal/mol. tandfonline.com

The insights from these analogous structures suggest that the this compound scaffold is capable of forming key interactions with biological macromolecules. The indole ring can act as a hydrophobic anchor and a hydrogen bond donor, while the phenylamine moiety can participate in further hydrogen bonding and pi-stacking interactions.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy/Score
N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamidesStaphylococcus aureus and Candida albicans target proteinsNot specifiedNot specified
Indole derivatives for Alzheimer'srhAChE and hBuChETrp82, Tyr332, Gly116, Gln71-19.5216 Kcal/mol (for compound 5b)
4-Aminophenyl substituted indoles3JUS proteinNot specified (H-bonding noted)Not specified
Indole derivatives as HIV gp41 inhibitorsHIV gp41Lys574Predicted Ki = 29µM (for compound 1)

This table presents data from studies on indole derivatives analogous to this compound to illustrate the application of molecular docking.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to correlate the structural or property descriptors of chemical compounds with their physicochemical properties or biological activities, respectively. researchgate.netresearchgate.net These methodologies are fundamental in computational chemistry for predicting the properties of new or untested molecules, thereby guiding the design and optimization of compounds with desired characteristics. For this compound and its analogues, QSPR can be employed to predict various properties such as solubility, stability, and reactivity based on their molecular structures.

Descriptors for this compound Analogues

The foundation of any QSPR/QSAR model is the numerical representation of the molecular structure through a set of values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For a class of compounds like this compound analogues, a wide range of descriptors can be calculated to build robust predictive models.

Commonly used descriptors in studies of indole derivatives and other heterocyclic systems include:

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric field values used in 3D-QSAR techniques like CoMFA. researchgate.netnih.gov The steric effect of substituents can significantly influence how a ligand fits into a binding pocket. researchgate.net

Electronic/Electrostatic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and electrostatic field distributions. These are critical for modeling interactions like hydrogen bonds and electrostatic attractions. nih.gov

Hydrophobic Descriptors: These descriptors, such as the logarithm of the partition coefficient (logP), measure the hydrophobicity of a molecule. Hydrophobicity is a key factor in membrane permeability and hydrophobic interactions with protein targets. researchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like connectivity and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors include energies of frontier molecular orbitals (HOMO, LUMO), Mulliken charges, and electrostatic potential. A QSPR study on 2-phenylindole (B188600) derivatives utilized such descriptors to predict their properties. researchgate.net

The selection of appropriate descriptors is a critical step in developing a statistically significant and predictive QSPR model. researchgate.net

Predictive Modeling of Chemical Properties (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA))

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR techniques used to develop predictive models for the properties and biological activities of a series of molecules. nih.govnih.gov These methods are particularly valuable for understanding the relationship between the 3D structural features of ligands and their interaction with a biological target.

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom placed on a 3D grid. The resulting field values are then used as descriptors to build a QSAR model using partial least squares (PLS) regression. The model is often visualized using 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish the desired property. For example, green contours typically indicate regions where bulky substituents are favored, while yellow contours show areas where bulk is disfavored. nih.gov Similarly, blue contours may indicate where electropositive groups are favorable, and red contours where electronegative groups are preferred. nih.gov

CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points instead of field energies. In addition to steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecular interactions.

In studies of compounds structurally related to this compound, such as N-4-Pyrimidinyl-1H-indazol-4-amines, CoMFA has been successfully applied to explore the structure-activity relationships for kinase inhibition. nih.gov A robust CoMFA model was developed with a cross-validated r² (q²) of 0.603 and a conventional r² of 0.983, indicating good internal consistency. nih.gov The predictive power of the model was confirmed with a predictive r² of 0.921 for a test set of molecules. nih.gov

Table 2: Example of Statistical Results from 3D-QSAR Studies on Related Heterocyclic Compounds

ModelCompound Seriesq² (cv-r²)r² (non-cv)Predictive r² (r²_pred)
CoMFAN-4-Pyrimidinyl-1H-indazol-4-amines0.6030.9830.921
CoMFAIonone-based chalcones0.530.640.621
CoMSIAIonone-based chalcones0.550.670.563

This table showcases the statistical robustness of CoMFA and CoMSIA models developed for analogous compound series, demonstrating the utility of these methods in predictive computational chemistry. The statistical parameters q², r², and predictive r² indicate the internal and external predictive capability of the models.

These 3D-QSAR methodologies provide detailed insights that can guide the rational design of new this compound analogues with optimized chemical or biological properties.

Photophysical Properties and Photoinduced Processes

Absorption and Emission Characteristics of N-phenyl-1H-indol-4-amine Derivatives

The introduction of a phenyl group at the N1-position of the indole (B1671886) ring significantly influences the electronic and photophysical properties of the resulting N-phenylindole derivatives. This substitution leads to a more planar geometry around the nitrogen atom in the ground state, which, in conjunction with the electronic nature of substituents on both the indole and phenyl rings, dictates the absorption and emission characteristics.

The absorption spectra of indole derivatives are typically characterized by two main electronic transitions, designated as ¹Lₐ and ¹Lₑ. The position and intensity of these bands are sensitive to substitution on the indole core. For instance, in a series of novel indole derivatives designed with a donor-π-acceptor (D-π-A) framework, the electronic push-pull capability of different functional moieties on a substituted phenyl group led to varied HOMO-LUMO gaps, directly impacting their absorption and emission profiles mdpi.com.

The fluorescence of 4-aminostilbene (B1224771) derivatives has been shown to be dramatically enhanced by N-phenyl substitution. This "amino conjugation effect" results in a red shift of both absorption and fluorescence spectra and is attributed to a more planar amine structure and stronger orbital interactions between the N-phenyl and the aminostilbene (B8328778) moieties nih.gov. While not directly studying this compound, this provides a strong indication that similar effects would be observed in the indole system. The emission of indole derivatives can be tuned across the visible spectrum, with some exhibiting blue, green, or even white luminescence, often influenced by aggregation.

Table 1: Spectroscopic Data for a Novel Indole Derivative mdpi.com

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
NI Dichloromethane435530

Note: The data presented is for a related indole derivative, 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde, as specific data for this compound was not available in the searched literature.

Solvatochromic Behavior and its Mechanistic Origin

The solvatochromic behavior of a compound, which is the change in its absorption or emission spectra with the polarity of the solvent, provides insights into the electronic distribution in its ground and excited states. This compound derivatives, with their inherent donor-acceptor character, are expected to exhibit significant solvatochromism.

The change in solvent polarity can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state are stabilized, leading to a red shift (bathochromic shift) in the emission spectrum. This positive solvatochromism is a common feature in D-π-A systems. For instance, a series of newly synthesized indole derivatives exhibited positive solvatochromism, which was attributed to their varied molecular conformations in different solvents and the differing electronic push-pull capabilities of their substituents mdpi.com.

The mechanistic origin of this behavior lies in the intramolecular charge transfer (ICT) character of the excited state. Upon photoexcitation, there is a redistribution of electron density from the electron-donating amino group and indole ring to the electron-accepting parts of the molecule. The extent of this charge transfer and the resulting change in dipole moment are influenced by the solvent's ability to stabilize the more polar excited state.

Photoinduced Electron Transfer (PET) and Related Photochemical Pathways

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This process can lead to the formation of a charge-separated state and is a key step in many chemical and biological phenomena, including photosynthesis and the operation of solar cells wikipedia.org.

In the context of this compound derivatives, the indole moiety can act as an electron donor. Upon absorption of a photon, the molecule is promoted to an excited state, which is both a better oxidizing and a better reducing agent than the ground state youtube.com. If a suitable electron acceptor is present, either intramolecularly or intermolecularly, an electron can be transferred from the excited indole derivative to the acceptor. This process is known as photoinduced oxidation of the donor youtube.com.

The feasibility of PET is governed by the thermodynamics of the process, which can be estimated using the Rehm-Weller equation. This equation relates the free energy change of the electron transfer to the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the photosensitizer youtube.comtaylorandfrancis.com.

PET processes are crucial in the design of fluorescent probes and sensors. The fluorescence of a fluorophore can be quenched by a nearby donor or acceptor through a PET mechanism. If the interaction between the quencher and the fluorophore is disrupted by the presence of an analyte, the fluorescence can be restored, providing a "turn-on" signal.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive in dilute solutions but become highly luminescent when they aggregate in poor solvents or in the solid state mdpi.com. This is in contrast to the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation.

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these motions are hindered, which blocks the non-radiative channels and promotes radiative decay in the form of fluorescence nih.gov.

Several indole derivatives have been shown to exhibit AIE. For example, a bipolar luminescent azaindole derivative was reported to show AIE characteristics, making it suitable for non-doped organic light-emitting diodes (OLEDs) rsc.org. The inherent twisted geometries and aggregation modes of some indole derivatives contribute to their solid-state fluorescence emissions and multiple chromisms mdpi.com. The introduction of bulky groups or substituents that promote twisted conformations can encourage AIE activity.

Excited State Dynamics and Lifetimes

The excited-state dynamics of a molecule describe the processes that occur from the moment of photoexcitation until it returns to the ground state. These processes include radiative decay (fluorescence) and non-radiative decay pathways such as internal conversion, intersystem crossing to the triplet state, and photoisomerization. The excited-state lifetime (τ) is a crucial parameter that quantifies the average time a molecule spends in the excited state.

For fluorescent molecules, a longer excited-state lifetime generally correlates with a higher fluorescence quantum yield, assuming the rate of non-radiative decay is low. The fluorescence lifetime is an intrinsic property of a fluorophore and is typically in the nanosecond range for organic molecules.

In the case of indole derivatives, the excited-state dynamics can be complex. For example, the fluorescence lifetime of rhodamines, a class of fluorescent dyes, is influenced by processes such as twisted intramolecular charge transfer (TICT). Inhibition of the TICT process can lead to significantly higher fluorescence lifetimes.

Reactivity and Reaction Mechanisms of the N Phenyl 1h Indol 4 Amine Moiety

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity:

The primary determinant of regioselectivity in electrophilic aromatic substitution reactions of N-phenyl-1H-indol-4-amine is the strong activating and directing effect of the amino group at the C4 position. As a powerful electron-donating group through resonance, the amino substituent increases the electron density of the indole (B1671886) ring, particularly at the positions ortho and para to it. In the context of the indole scaffold, this directing influence primarily enhances the nucleophilicity of the C3 and C5 positions.

However, the inherent reactivity of the indole C3 position often dominates in electrophilic substitution reactions. The intermediate carbocation formed upon electrophilic attack at C3 is significantly stabilized by the nitrogen atom of the pyrrole (B145914) ring without disrupting the aromaticity of the benzene (B151609) ring. While the C4-amino group also directs towards C3 (ortho position), its influence is most pronounced at the C5 and C7 positions.

Recent studies on 4-aminoindoles have demonstrated that under certain conditions, functionalization can be directed to the C7 position. This is often achieved by using a bulky protecting group on the C4-amino function, which can sterically hinder attack at the C5 position and electronically favor the C7 position. While specific studies on this compound are limited, it is plausible that similar regiocontrol could be achieved. For instance, in reactions with 4-aminoindoles, selective C7-alkylation has been accomplished, showcasing the ability to override the intrinsic C3 preference.

In intramolecular cyclization reactions involving a tether attached to the 4-amino group, the regioselectivity of ring closure onto the indole nucleus is also governed by these electronic factors, with cyclization often favoring the C3 or C5 positions.

Stereoselectivity:

Reactions involving this compound can exhibit stereoselectivity when new chiral centers are formed. The existing chirality of a reactant or the use of a chiral catalyst can influence the stereochemical outcome of a reaction. In the context of 4-aminoindoles, enantioselective reactions have been developed, for example, in Friedel-Crafts alkylations where a chiral catalyst orchestrates the approach of the electrophile to the indole nucleus, resulting in the preferential formation of one enantiomer. The stereoselectivity in such cases arises from the differential energies of the diastereomeric transition states leading to the possible stereoisomers. Factors such as steric hindrance and electronic interactions between the substrate, electrophile, and catalyst determine the favored pathway.

Reaction Kinetics and Mechanistic Pathways

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the electrophile, the solvent, and the presence of catalysts. The electron-donating nature of the N-phenylamino group generally leads to an increased rate of electrophilic aromatic substitution compared to unsubstituted indole.

Mechanistic Pathways:

The most common reaction mechanism for this compound is electrophilic aromatic substitution (SEAr) . This pathway can be generalized as follows:

Formation of the Electrophile: The reaction is initiated by the generation of a suitable electrophile (E+).

Nucleophilic Attack: The electron-rich indole ring of this compound attacks the electrophile. As discussed under regioselectivity, this attack preferentially occurs at the C3 position, but can be directed to other positions under specific conditions. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the indole ring and yielding the substituted product.

The stability of the intermediate carbocation is a key factor in determining the reaction rate and regioselectivity. The positive charge in the sigma complex formed by attack at C3 can be delocalized over the pyrrole ring, including the nitrogen atom, without disrupting the benzene ring's aromaticity, making this pathway highly favorable.

While specific kinetic data for this compound is not extensively documented in the literature, studies on related substituted indoles can provide insights. For instance, kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction rates can be influenced by the medium's acidity. It is expected that electron-donating substituents on the N-phenyl ring would increase the rate of electrophilic substitution, while electron-withdrawing groups would decrease it.

Role of the Amine Nitrogen in Chemical Transformations

The amine nitrogen at the C4 position plays a pivotal role in the chemical transformations of this compound. Its influence is twofold, stemming from its electronic effects on the indole ring and its own nucleophilic character.

Electronic Effects:

The primary role of the amine nitrogen is as a strong resonance electron-donating group. The lone pair of electrons on the nitrogen atom is delocalized into the indole's π-system. This has several consequences:

Activation of the Indole Ring: The increased electron density makes the indole ring more nucleophilic and thus more reactive towards electrophiles.

Directing Effect: As mentioned previously, this electron donation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group, which correspond to the C3, C5, and C7 positions of the indole ring.

Nucleophilic Character:

The amine nitrogen itself possesses a lone pair of electrons and can therefore act as a nucleophile. It can participate in reactions such as N-alkylation, N-acylation, and N-arylation. The nucleophilicity of this nitrogen is, however, reduced compared to a simple alkylamine due to the delocalization of the lone pair into both the indole and the phenyl rings. This reduced nucleophilicity means that reactions at the nitrogen may require more forcing conditions compared to reactions on a more basic amine.

The interplay between the nucleophilicity of the indole ring and the amine nitrogen can lead to competitive reactions. The reaction conditions, such as the nature of the electrophile and the solvent, can often be tuned to favor either C-functionalization of the indole ring or N-functionalization of the amine.

Influence of Substituents on Reactivity

The reactivity of the this compound moiety can be significantly influenced by the presence of additional substituents on either the indole ring or the N-phenyl group. These effects can be broadly categorized as electronic or steric.

Substituents on the Indole Ring:

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups on the indole ring will further increase the electron density of the aromatic system. This generally leads to an increase in the rate of electrophilic substitution reactions. The position of the EDG will also influence the regioselectivity of subsequent reactions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups will decrease the electron density of the indole ring, making it less nucleophilic and thus decreasing the rate of electrophilic substitution.

Substituents on the N-Phenyl Group:

Electron-Donating Groups (EDGs): EDGs on the phenyl ring (e.g., methoxy, methyl) will increase the electron density on the amine nitrogen. This enhances the nitrogen's ability to donate its lone pair into the indole ring, thereby further activating the indole system towards electrophilic attack.

Electron-Withdrawing Groups (EWGs): EWGs on the phenyl ring (e.g., nitro, chloro) will pull electron density away from the amine nitrogen. This reduces the nitrogen's ability to donate its lone pair into the indole ring, thus deactivating the indole system and slowing down the rate of electrophilic substitution.

Steric Effects:

Bulky substituents on either the indole ring or the N-phenyl group can sterically hinder the approach of reactants to certain positions. For example, a large substituent at the C5 position of the indole could disfavor electrophilic attack at the C4-amino group or the adjacent C5 position. Similarly, ortho-substituents on the N-phenyl ring can create steric hindrance around the amine nitrogen, potentially affecting its nucleophilicity and its ability to freely rotate, which could have subtle electronic consequences on the indole ring.

The following table summarizes the expected effects of substituents on the reactivity of this compound in electrophilic aromatic substitution reactions:

Substituent PositionSubstituent TypeElectronic EffectEffect on Reaction Rate
Indole RingElectron-DonatingIncreases ring nucleophilicityIncrease
Indole RingElectron-WithdrawingDecreases ring nucleophilicityDecrease
N-Phenyl RingElectron-DonatingIncreases N lone pair donationIncrease
N-Phenyl RingElectron-WithdrawingDecreases N lone pair donationDecrease

Structure Property Relationship Studies: Design Principles and Correlative Analyses

Elucidating the Influence of Structural Modifications on Chemical Properties

The chemical properties of N-phenyl-1H-indol-4-amine are highly sensitive to structural alterations. The introduction of electron-donating or electron-withdrawing groups on either the indole (B1671886) or the phenyl ring can significantly impact its reactivity, acidity/basicity, and redox potential.

Similarly, modifications to the indole core, such as substitution at the N1 position or on the benzo part of the ring, can alter the steric and electronic environment. For example, alkylation at the N1 position can increase the molecule's lipophilicity and may influence the orientation of the phenylamino (B1219803) group relative to the indole plane, affecting intermolecular interactions.

Substituent on Phenyl Ring Position Predicted pKa (Indole N-H) Rationale
-H (unsubstituted)-17.5Baseline
-OCH3para17.8Electron-donating group increases electron density on the indole ring, making the N-H proton less acidic.
-Clpara17.2Electron-withdrawing group decreases electron density on the indole ring, making the N-H proton more acidic.
-NO2para16.8Strong electron-withdrawing group significantly decreases electron density, leading to increased acidity.

Correlation between Spectroscopic Signatures and Molecular Architecture

The spectroscopic properties of this compound provide a direct window into its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy reveal characteristic signatures that can be correlated with specific structural features.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the indole and phenyl rings are indicative of the electronic environment. For example, the proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift. The protons on the aromatic rings will exhibit complex splitting patterns that can be used to confirm the substitution pattern.

IR spectroscopy is valuable for identifying key functional groups. The N-H stretching vibration of the indole ring and the secondary amine are expected to appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C=C stretching vibrations will also give rise to characteristic absorption bands.

UV-Vis absorption spectra are dictated by the electronic transitions within the molecule. The extended π-system, encompassing both the indole and phenyl rings, will result in absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents, which can alter the energy of the molecular orbitals involved in the electronic transitions.

The following table provides a hypothetical correlation between structural features and expected spectroscopic data for this compound.

Spectroscopic Technique Structural Feature Expected Signature
¹H NMRIndole N-H protonBroad singlet, ~8.0-9.0 ppm
¹H NMRPhenyl protonsMultiplets, ~6.5-7.5 ppm
¹³C NMRIndole C4 (attached to N)Downfield shift due to N-substitution
IRIndole N-H stretch~3400 cm⁻¹
IRSecondary N-H stretch~3350 cm⁻¹
UV-Visπ-π* transitionsAbsorption maxima ~250-350 nm

Rational Design Principles for Modulating Chemical Reactivity and Photophysical Behavior

A thorough understanding of the structure-property relationships of this compound allows for the rational design of derivatives with tailored chemical reactivity and photophysical properties.

To enhance the nucleophilicity of the indole ring for certain chemical transformations, one could introduce electron-donating groups on the phenyl ring. This would increase the electron density pushed towards the indole system. Conversely, to make the indole ring more susceptible to nucleophilic attack, electron-withdrawing groups could be installed on the indole nucleus itself.

The photophysical behavior, particularly fluorescence, is highly dependent on the electronic nature of the molecule. The this compound scaffold can be considered a donor-π-acceptor (D-π-A) system, where the indole can act as the electron donor and the phenylamino group can be modulated to be either a donor or an acceptor depending on the substituents. The introduction of strong electron-donating groups on the indole and strong electron-withdrawing groups on the phenyl ring would enhance the intramolecular charge transfer (ICT) character of the molecule upon photoexcitation. This can lead to a red-shift in the emission spectrum and a higher fluorescence quantum yield.

The following principles can guide the modulation of properties:

To increase reactivity towards electrophiles: Introduce electron-donating groups on the phenyl or indole ring.

To increase reactivity towards nucleophiles: Introduce electron-withdrawing groups on the indole ring.

To achieve red-shifted emission: Create a strong D-π-A system by placing electron-donating groups on the indole and electron-withdrawing groups on the phenyl ring.

To tune solubility: Introduce polar or non-polar functional groups as needed.

Advanced Statistical and Machine Learning Approaches for Structure-Property Relationship (SPR) Analysis

While traditional correlative analyses provide valuable insights, advanced statistical and machine learning (ML) approaches offer the potential for more accurate and predictive modeling of the structure-property relationships of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate a wide range of molecular descriptors with specific properties. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.

By generating a dataset of this compound derivatives with experimentally determined properties, various ML algorithms can be trained to build predictive models. These algorithms include:

Multiple Linear Regression (MLR): A statistical method for modeling the relationship between a dependent variable and one or more independent variables.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of predictor variables is large.

Support Vector Machines (SVM): A supervised learning model that can be used for classification or regression analysis.

Random Forest (RF): An ensemble learning method that operates by constructing a multitude of decision trees.

Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks.

These models, once validated, can be used to virtually screen large libraries of potential derivatives, prioritizing the synthesis of compounds with the most promising properties. This in silico approach can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold.

Emerging Research Areas and Future Outlook in N Phenyl 1h Indol 4 Amine Chemistry

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of N-phenyl-1H-indol-4-amine is dictated by the interplay of the indole (B1671886) nucleus, the N-phenyl substituent, and the 4-amino group. While the general reactivity of indoles is well-established, the specific behavior of this trifunctional molecule presents avenues for new discoveries.

The presence of the 4-amino group makes this compound a potent bis-nucleophile. rsc.org This characteristic can be harnessed for the diversity-oriented synthesis of complex tricyclic indole derivatives. rsc.org Future research could focus on three-component reactions where this compound acts as a 1,4-bis-nucleophile to construct novel heterocyclic systems with potential biological activities. rsc.org

Furthermore, the N-phenyl group can influence the regioselectivity of electrophilic substitution reactions on the indole ring. While C3 is typically the most reactive position in indoles, the steric and electronic effects of the N-phenyl group could direct functionalization towards other positions, such as C2, C5, C6, or C7. nih.govscienmag.com The development of novel catalytic systems, for instance, using copper or palladium, could enable selective C-H functionalization at these less conventional positions, opening up new synthetic pathways to previously inaccessible derivatives. scienmag.comnih.gov

The amino group at the C4 position also offers a handle for a variety of transformations. rsc.orgoup.com Its diazotization followed by substitution reactions could lead to a range of 4-substituted N-phenylindoles. Moreover, the amino group can be acylated, alkylated, or used as a directing group for ortho-functionalization of the benzene (B151609) portion of the indole ring. The exploration of these reactions in a controlled and selective manner remains a fertile ground for research.

Integration with Advanced Materials Science (e.g., photoactive materials, catalysts)

The unique electronic properties of the this compound scaffold make it a promising candidate for applications in advanced materials science. The extended π-conjugation across the indole and phenyl rings suggests potential for photoactive and electronic materials.

Photoactive Materials: Indole derivatives are known to exhibit interesting photophysical properties, including fluorescence. worldscientific.comworldscientific.commdpi.comacs.orgresearchgate.net The introduction of a phenyl group at the nitrogen atom and an amino group at the 4-position can significantly modulate the absorption and emission characteristics of the indole chromophore. Research into the synthesis of this compound analogues with different substituents on the phenyl ring could lead to the development of novel fluorescent probes for sensing and imaging applications. mdpi.com The inherent donor-π-acceptor (D-π-A) architecture that can be created by modifying the amino and phenyl groups could lead to materials with large Stokes shifts and high quantum yields, which are desirable properties for fluorophores. mdpi.comacs.org

Catalysts: The this compound framework can serve as a ligand for transition metal catalysts. The nitrogen atoms of the indole ring and the amino group can coordinate with metal centers, creating chiral or achiral catalysts for various organic transformations. researchgate.net The development of such catalysts could offer new solutions for asymmetric synthesis and other challenging chemical reactions. Furthermore, the indole moiety itself can act as an organocatalyst, and the functional groups on this compound could be tailored to enhance its catalytic activity and selectivity. mdpi.com

Development of Novel Characterization Methodologies

A thorough understanding of the structure-property relationships of this compound and its derivatives requires sophisticated characterization techniques. While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for routine characterization, the exploration of its potential in advanced applications necessitates the development and application of more specialized methodologies. researchgate.netnih.govrsisinternational.org

For its potential photoactive applications, detailed photophysical characterization using steady-state and time-resolved fluorescence spectroscopy will be crucial to determine parameters such as quantum yield, fluorescence lifetime, and solvent effects on its emission properties. acs.org Advanced techniques like transient absorption spectroscopy could provide insights into the excited-state dynamics of these molecules.

In the context of materials science, techniques such as cyclic voltammetry could be employed to study the electrochemical properties of this compound-based materials, providing information about their HOMO/LUMO energy levels and their suitability for electronic devices. For catalytic applications, in-situ spectroscopic techniques could be developed to monitor the catalytic cycle and understand the role of the this compound ligand in the reaction mechanism.

Theoretical Advancements in Predicting this compound Behavior

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental design. rsc.orgnih.gov For this compound, density functional theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbitals (HOMO-LUMO), and predict its reactivity towards different reagents. rsc.orgnih.govtandfonline.com

Theoretical studies can help in understanding the regioselectivity of functionalization reactions by calculating the activation energies for substitution at different positions of the indole ring. Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new molecules with desired photophysical or catalytic properties. Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of these compounds, aiding in the design of novel fluorophores. tandfonline.com

Molecular docking studies can be performed to predict the binding affinity of this compound derivatives with biological targets, which is particularly relevant for drug discovery applications. researchgate.netnih.govresearchgate.net These theoretical insights can provide a deeper understanding of the molecule's behavior at the atomic level and guide the synthesis of new compounds with tailored properties.

Data on Related Indole Derivatives

To illustrate the potential properties of this compound, the following table summarizes experimental data for related indole derivatives.

Compound NamePropertyValueReference
4-Cyano-7-azaindoleMax. Absorption Wavelength~318 nm acs.org
4-Cyano-7-azaindoleMax. Emission Wavelength (in H2O)~455 nm acs.org
4-Cyano-7-azaindoleFluorescence Quantum Yield (in THF)0.72 ± 0.04 acs.org
1-Methyl-4-cyano-7-azaindoleMax. Emission Wavelength (in H2O)~470 nm acs.org
1-Methyl-4-cyano-7-azaindoleFluorescence Quantum Yield (in THF)≥ 0.69 ± 0.03 acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-phenyl-1H-indol-4-amine in multi-step organic reactions?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with phenylamine precursors. Critical steps include:

  • Protecting group strategies : For example, using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions at the indole nitrogen .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to ensure efficient C–N bond formation .
  • Purification : Column chromatography or recrystallization to isolate high-purity products, monitored by TLC or HPLC .

Q. How can spectroscopic techniques resolve structural ambiguities in This compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the indole and phenyl rings. For example, coupling constants in 1H^1H-NMR can differentiate between para and meta substitution .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm synthetic intermediates .
  • FT-IR : Identify functional groups (e.g., N–H stretches in indole) and monitor reaction progress .

Q. What are the standard protocols for assessing This compound in preliminary biological assays?

  • Methodological Answer :

  • In vitro testing : Use cell-based assays (e.g., HEK293 or CHO cells) to evaluate receptor binding affinity or enzyme inhibition. Dose-response curves (IC₅₀/EC₅₀) are critical for potency assessment .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay reproducibility .

Advanced Research Questions

Q. How can crystallographic refinement challenges for This compound be addressed using SHELX software?

  • Methodological Answer :

  • Data collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to resolve electron density for the indole-phenyl moiety .
  • Refinement in SHELXL : Use restraints for disordered phenyl rings and anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factor convergence (<5% discrepancy) .
  • Validation tools : Apply the IUCr CheckCIF to identify geometry outliers (e.g., bond-length mismatches) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out artifacts .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to identify structure-activity relationships (SARs) .
  • Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons to minimize false positives .

Q. What computational strategies optimize synthetic routes for This compound derivatives?

  • Methodological Answer :

  • DFT calculations : Model transition states to predict regioselectivity in electrophilic substitution reactions (e.g., at indole C4 vs. C5 positions) .
  • Retrosynthetic analysis : Use tools like Synthia or AiZynthFinder to propose feasible pathways and prioritize high-yield steps .

Q. How can research data management (RDM) principles enhance reproducibility in pharmacological studies of This compound?

  • Methodological Answer :

  • FAIR data practices : Store raw spectra, crystallographic data (CIF files), and assay results in repositories like Chemotion or RADAR4Chem with standardized metadata .
  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to document reaction conditions and analytical parameters systematically .
  • Version control : Track iterative modifications to synthetic protocols or assay designs using GitLab or OSF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.